molecular formula C17H18F3N3OS B2990667 N-cyclopentyl-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide CAS No. 1105231-46-6

N-cyclopentyl-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide

Cat. No.: B2990667
CAS No.: 1105231-46-6
M. Wt: 369.41
InChI Key: AWJGKJOSAGFHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is a synthetic organic compound featuring a thiazole core, a moiety renowned in medicinal chemistry for its diverse biological activities . This compound is constructed from a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur—which is substituted with an acetamide linker, a cyclopentyl group, and a 3-(trifluoromethyl)phenyl moiety . The thiazole ring is a privileged scaffold in drug discovery due to its aromaticity and presence in numerous bioactive molecules, contributing to various chemical reactions and interactions with biological targets . While the specific profile of this compound is under investigation, its structural components are associated with significant research potential. Molecules containing the N-(thiazol-2-yl)acetamide structure have demonstrated promising anticancer and antimicrobial properties in preclinical research . For instance, structurally related acetamide derivatives have been shown to induce cell death in cancer cells by concurrently triggering apoptosis and autophagy, and have displayed efficacy against both sensitive and resistant cancer cell lines, including melanoma and pancreatic cancer models . Furthermore, such compounds have exhibited potent in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacterial species, as well as fungal species . The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring is a common strategy in medicinal chemistry to enhance a compound's metabolic stability and modulate its binding affinity to biological targets . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to investigate this compound further as a novel chemical entity in their projects focused on oncology, infectious diseases, and molecular pharmacology.

Properties

IUPAC Name

N-cyclopentyl-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3OS/c18-17(19,20)11-4-3-7-13(8-11)22-16-23-14(10-25-16)9-15(24)21-12-5-1-2-6-12/h3-4,7-8,10,12H,1-2,5-6,9H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJGKJOSAGFHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3-(trifluoromethyl)aniline with a thiazole precursor under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to achieve the desired quality for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-cyclopentyl-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects due to its unique structure and stability.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to biological targets, potentially leading to inhibition or activation of specific enzymes or receptors. This interaction can modulate various biological processes, contributing to its observed effects .

Comparison with Similar Compounds

Substituent Effects on Thiazole Ring

  • Trifluoromethyl (-CF₃) : Present in the target compound and compound 10e , this group enhances lipophilicity and metabolic stability due to its strong electron-withdrawing nature. It may improve membrane permeability compared to -F or -Cl substituents .
  • Ureido (-NHCONH-) : Found in 10e , this linker may facilitate hydrogen bonding with biological targets, enhancing binding specificity.

Acetamide Substituent Variations

  • In contrast, compound 10e uses a piperazine-ethyl ester, which improves solubility but may reduce bioavailability due to increased polarity.
  • Halogenated Aryl Groups : Compounds with -F () or -Cl () on the acetamide phenyl ring exhibit varied electronic profiles. Chlorine’s larger atomic radius may enhance steric interactions compared to fluorine.

Pharmacological Implications

While direct activity data for the target compound is unavailable, structural analogs provide insights:

  • Antimicrobial Potential: Thiazoles with -CF₃ (e.g., target, 10e) often show enhanced activity against resistant bacterial strains due to improved membrane interaction .
  • Kinase Inhibition : The cyclopentyl group’s rigidity in the target compound may favor binding to ATP pockets in kinases, a trait observed in related thiazole-acetamides .
  • Metabolic Stability : The -CF₃ group likely reduces oxidative metabolism, extending half-life compared to -SCH₃ or -SO₂CH₃ derivatives .

Biological Activity

N-cyclopentyl-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide, a compound with the molecular formula C14H17F3N2O, has garnered interest in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 286.29 g/mol
  • CAS Number : Specific identifier for chemical substances
  • Structure : Contains a cyclopentyl group, a trifluoromethylphenyl group, and a thiazole moiety which are significant for its biological activity.

The compound exhibits multiple biological activities potentially linked to its structural components:

  • Trifluoromethyl Group : The presence of a trifluoromethyl group enhances lipophilicity and can influence binding affinity to various biological targets, including enzymes and receptors .
  • Thiazole Ring : Thiazoles are known for their diverse pharmacological activities, including antimicrobial and anticancer properties. The thiazole moiety in this compound may contribute to its ability to interact with cellular pathways involved in apoptosis and cell proliferation .

Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Similar thiazole derivatives have been tested against various cancer cell lines (e.g., K562), demonstrating the ability to induce apoptosis through mitochondrial pathways . The mechanism often involves the modulation of mitochondrial permeability and depletion of thiol content, leading to cell death.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings can possess antimicrobial activity. For example:

  • In Vitro Studies : Compounds structurally related to this compound have shown effectiveness against bacterial strains, suggesting potential as antibacterial agents .

Case Studies

  • In Vivo Efficacy : A study involving thiosemicarbazone derivatives demonstrated that modifications similar to those found in this compound could lead to significant tumor growth delay in animal models .
  • Toxicity Profile : Evaluation of related compounds revealed a lower toxicity profile in peripheral blood mononuclear cells compared to cancer cell lines, indicating a favorable therapeutic window for potential clinical applications .

Data Summary Table

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis in K562 cells
AntimicrobialEffective against various bacterial strains
In Vivo EfficacyTumor growth delay in animal models
Toxicity ProfileLower toxicity in non-cancerous cells

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-cyclopentyl-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound's thiazole core can be synthesized via cyclization of thiourea derivatives with α-halo ketones. For example, anhydrous aluminum chloride has been used as a catalyst in analogous thiazole syntheses to improve yield and regioselectivity . Optimization should involve varying solvents (e.g., DMF, THF), temperature (50–120°C), and catalyst loadings. Reaction progress can be monitored via TLC or HPLC.
  • Data Analysis : Compare yields and purity (e.g., ≥98% HPLC) under different conditions to identify optimal parameters .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodology :

  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify cyclopentyl, trifluoromethylphenyl, and acetamide moieties. For example, the cyclopentyl group shows distinct multiplet signals at δ 1.5–2.0 ppm .
  • IR : Confirm the presence of amide C=O stretching (~1650–1700 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
  • MS : High-resolution MS can validate the molecular formula (e.g., [M+H]+^+ for C20_{20}H21_{21}F3_3N4_4OS).

Q. What challenges arise in purifying this compound, and how can they be addressed?

  • Methodology : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) are standard methods. Impurities from unreacted starting materials (e.g., 3-(trifluoromethyl)aniline) can be detected via HPLC and removed by adjusting solvent polarity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological targets?

  • Methodology : Use density functional theory (DFT) to calculate electron distribution in the thiazole ring and trifluoromethyl group, which influence electrophilic substitution sites . Molecular docking (AutoDock Vina) can predict binding affinities to enzymes like kinases, leveraging the trifluoromethyl group’s lipophilicity to enhance target interactions .

Q. What strategies are effective for analyzing contradictory spectroscopic or biological activity data?

  • Methodology :

  • Contradictory NMR peaks : Re-examine solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3) or use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Biological activity variability : Validate assays with positive/negative controls and replicate experiments. For example, inconsistent IC50_{50} values in kinase inhibition assays may stem from cell line variability or assay conditions .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced efficacy?

  • Methodology :

  • Core modifications : Replace the cyclopentyl group with cyclohexyl or aryl rings to assess steric effects.
  • Substituent analysis : The trifluoromethyl group enhances metabolic stability; compare with methyl or nitro analogs to quantify lipophilicity (logP) changes .
    • Data Tools : Use QSAR models to correlate structural features with activity data from analogous thiazole derivatives .

Q. What experimental approaches are suitable for evaluating the compound’s solubility and formulation stability?

  • Methodology :

  • Solubility : Perform shake-flask assays in buffers (pH 1.2–7.4) and measure via UV-Vis spectroscopy.
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring can detect degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.